Cas no 823-19-8 (3-hydroxycyclohexan-1-one)

3-hydroxycyclohexan-1-one structure
3-hydroxycyclohexan-1-one structure
Nombre del producto:3-hydroxycyclohexan-1-one
Número CAS:823-19-8
MF:C6H10O2
Megavatios:114.142402172089
MDL:MFCD21338523
CID:694872
PubChem ID:439950

3-hydroxycyclohexan-1-one Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexanone, 3-hydroxy-
    • 3-hydroxycyclohexan-1-one
    • 3-Hydroxycyclohexanone
    • 3-hydroxy-1-cyclohexanone
    • 3-hydroxy-cyclohexan-1-one
    • 3-Hydroxy-cyclohexanon
    • Cyclohexanone,3-hydroxy
    • rac-3-hydroxycyclohexanone
    • 3-Hydroxy-cyclohexanone
    • 3-Hydroxycyclohexanone (ACI)
    • P16037
    • (3R)-3-hydroxycyclohexanone
    • Q27102476
    • SB23108
    • DTXCID50282551
    • (3S)-3-hydroxycyclohexan-1-one
    • EN300-112586
    • DTXSID50331457
    • SY047680
    • CS-0051335
    • AKOS015906744
    • 166019-39-2
    • AB87578
    • MFCD21338523
    • 823-19-8
    • CHEBI:17611
    • AS-53066
    • SCHEMBL638389
    • C03228
    • MDL: MFCD21338523
    • Renchi: 1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2
    • Clave inchi: TWEVQGUWCLBRMJ-UHFFFAOYSA-N
    • Sonrisas: O=C1CC(O)CCC1

Atributos calculados

  • Calidad precisa: 114.06800
  • Masa isotópica única: 114.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.2
  • Superficie del Polo topológico: 37.3Ų

Propiedades experimentales

  • PSA: 37.30000
  • Logp: 0.49040

3-hydroxycyclohexan-1-one Información de Seguridad

3-hydroxycyclohexan-1-one Datos Aduaneros

  • Código HS:2914400090
  • Datos Aduaneros:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-hydroxycyclohexan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1223678-1g
3-Hydroxycyclohexanone
823-19-8 95%
1g
$400 2024-06-03
Enamine
EN300-112586-0.05g
3-hydroxycyclohexan-1-one
823-19-8 95%
0.05g
$680.0 2023-10-26
eNovation Chemicals LLC
D605617-500MG
3-hydroxycyclohexan-1-one
823-19-8 97%
500mg
$330 2024-07-21
TRC
H954940-50mg
3-hydroxycyclohexan-1-one
823-19-8
50mg
$ 259.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177528-250mg
3-hydroxycyclohexan-1-one
823-19-8 97%
250mg
¥1378.90 2023-09-02
abcr
AB485939-500 mg
3-Hydroxycyclohexan-1-one, 95%; .
823-19-8 95%
500MG
€495.20 2023-04-20
eNovation Chemicals LLC
D605617-25G
3-hydroxycyclohexan-1-one
823-19-8 97%
25g
$5190 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2018-1G
3-hydroxycyclohexan-1-one
823-19-8 97%
1g
¥ 2,508.00 2023-04-13
Enamine
EN300-112586-5.0g
3-hydroxycyclohexan-1-one
823-19-8
5g
$3364.0 2023-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2018-500MG
3-hydroxycyclohexan-1-one
823-19-8 97%
500MG
¥ 1,755.00 2023-04-13

3-hydroxycyclohexan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Benzeneselenol, sodium salt (1:1) Solvents: Ethanol
Referencia
Organoselenium-mediated reduction of α,β-epoxy ketones to β-hydroxy ketones: a new access to inter- and intramolecular aldols
Miyashita, Masaaki; et al, Tetrahedron Letters, 1987, 28(37), 4293-6

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Water Catalysts: Cyclohexanone ,  Oxalic acid ,  Palladium (complex with wool) Solvents: Ethanol ;  24 h, 70 °C
Referencia
Highly effective hydration of olefins using a wool-palladium complex as a catalyst
Wang, Xin; et al, Polymers for Advanced Technologies, 2006, 17(3), 163-167

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Referencia
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Kageyama, Toshifumi; et al, Nippon Kagaku Kaishi, 1986, (6), 792-5

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol
Referencia
Tertiary cyclopropanol systems as synthetic intermediates: novel ring-cleavage of tertiary cyclopropanol systems using vanadyl acetylacetonate
Kirihara, Masayuki; et al, Chemical Communications (Cambridge), 1998, (16), 1691-1692

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
TBD-catalyzed direct 5- and 6-enolexo aldolization of ketoaldehydes
Ghobril, Cynthia; et al, European Journal of Organic Chemistry, 2008, (24), 4104-4108

Métodos de producción 6

Condiciones de reacción
Referencia
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referencia
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referencia
Efficient desymmetrization of 1,2 and 1,3 diols by dimethyldioxirane
Bovicelli, Paolo; et al, Tetrahedron Letters, 1995, 36(17), 3031-4

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Water Catalysts: L-Lysine ;  24 h, pH 7, 40 °C
Referencia
On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids
Resch, Verena; et al, European Journal of Organic Chemistry, 2013, 2013(34), 7697-7704

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Referencia
Pyridinium ions adjacent to oxirane rings: useful intermediates for the stereospecific synthesis of β-hydroxy ketones
Al-Abed, Yousef; et al, Angewandte Chemie, 1996, 35(5), 523-4

Métodos de producción 11

Condiciones de reacción
Referencia
Product class 1: aliphatic and alicyclic ketones (excluding cyclobutanones and cyclopropanones)
Vogel, P., Science of Synthesis, 2005, 26, 13-38

Métodos de producción 12

Condiciones de reacción
Referencia
Microbiological oxidations
, United Kingdom, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Tributylstannane Catalysts: 1,1′,1′′-Phosphinylidynetris[piperidine] ,  Tributyltin iodide Solvents: Tetrahydrofuran
Referencia
Chemo- and regioselective reductions of functionalized epoxides by Bu3SnH/Bu3SnI-phosphine oxide
Kawakami, Takayo; et al, Tetrahedron Letters, 1995, 36(51), 9357-60

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane
Referencia
A Versatile and Highly Selective Hypervalent Iodine(III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds
De Mico, Antonella; et al, Journal of Organic Chemistry, 1997, 62(20), 6974-6977

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Referencia
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Referencia
Reductive Oxa Ring Opening of 7-Oxabicyclo[2.2.1]heptan-2-ones. Synthesis of C-α-Galactosides of Carbapentopyranoses
Cossy, Janine; et al, Journal of Organic Chemistry, 1995, 60(26), 8351-9

Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  1 h, rt
2.1 Solvents: Benzene-d6 ;  2 h, rt
3.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Referencia
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol ;  20 h, rt
Referencia
Fragmentation of tertiary cyclopropanol compounds catalyzed by vanadyl acetylacetonate
Kirihara, Masayuki; et al, Tetrahedron, 2005, 61(20), 4831-4839

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Silica Catalysts: Pyridinium p-toluenesulfonate Solvents: Water ;  3 min
Referencia
Mild microwave-assisted hydrolysis of acetals under solvent-free conditions
He, Yanhong; et al, Synthetic Communications, 2004, 34(22), 4153-4158

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ;  10 min, rt
Referencia
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds
Molander, Gary A.; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 3037-3057

Métodos de producción 21

Condiciones de reacción
1.1 Catalysts: Zirconium phosphate (Zr(HPO4)2) ,  Palladium, compd. with ruthenium (4.85:0.15) ;  1 h, 1 MPa, 120 °C
Referencia
Selective hydrogenation of phenol to cyclohexanone over small amount of Ru-promoted Pd/ZrHP catalysts
Wang, Zixuan; et al, Applied Catalysis, 2023, 657,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid ,  Palladium Solvents: Dichloromethane ;  3 h, 1 MPa, 80 °C
Referencia
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase
Liu, Shiwei ; et al, Catalysis Letters, 2019, 149(9), 2383-2389

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Benzene-d6 ;  2 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Referencia
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Borate(1-), (benzeneselenolato)triethoxy-, sodium (1:1), (T-4-)- Solvents: Ethanol
1.2 Solvents: Ethyl acetate
Referencia
The organoselenium-mediated reduction of α,β-epoxy ketones, α,β-epoxy esters, and their congeners to β-hydroxy carbonyl compounds: novel methodologies for the synthesis of aldols and their analogs
Miyashita, Masaaki; et al, Tetrahedron, 1997, 53(37), 12469-12486

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Water Catalysts: Chromium chloride (CrCl3) Solvents: Acetonitrile ;  24 h, 80 °C
Referencia
Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media
Yun, Jin-Jin; et al, Journal of Organic Chemistry, 2018, 83(18), 10898-10907

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Referencia
Radical anion ring opening reactions via photochemically induced electron transfer
Cossy, J.; et al, Tetrahedron Letters, 1991, 32(10), 1315-16

Métodos de producción 27

Condiciones de reacción
Referencia
Microbiological oxidations
, United Kingdom, , ,

Métodos de producción 28

Condiciones de reacción
1.1 Solvents: Toluene ;  6 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Referencia
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Métodos de producción 29

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -78 °C; -70 °C; -70 °C → -50 °C
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Referencia
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Métodos de producción 30

Condiciones de reacción
Referencia
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

3-hydroxycyclohexan-1-one Raw materials

3-hydroxycyclohexan-1-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:823-19-8)3-hydroxycyclohexan-1-one
A944556
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):281.0/983.0